molecular formula C13H17BF2O2 B1457189 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 879275-72-6

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1457189
CAS No.: 879275-72-6
M. Wt: 254.08 g/mol
InChI Key: YUYOJSXBLFWGPR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2604517-15-7) features a dioxaborolane core with a 2-(difluoromethyl)phenyl substituent. Its molecular formula is C₁₄H₁₉BF₂O₃, and it is a colorless to pale yellow liquid at room temperature. The difluoromethyl group at the ortho position enhances electron-withdrawing properties, influencing its reactivity in cross-coupling reactions. This compound is primarily used in Suzuki-Miyaura couplings for pharmaceutical and materials science applications .

Properties

IUPAC Name

2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYOJSXBLFWGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879275-72-6
Record name 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

General Synthetic Strategy

The common synthetic approach to this class of compounds involves:

This approach leverages the high reactivity of organolithium or Grignard reagents formed by halogen-metal exchange or direct metalation, followed by borylation.

Detailed Preparation Procedures

Metalation and Borylation Using Grignard Reagents

One effective method involves the use of halogenated difluoromethyl-phenyl precursors treated with isopropylmagnesium halide to form an arylmagnesium intermediate, which then reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target boronate ester.

  • Example procedure:

    • Dissolve 1-bromo-4-chloro-2,5-difluorobenzene (or related difluoromethyl-substituted aryl bromide) in dry tetrahydrofuran (THF) at -10°C.
    • Add a 2.0 M solution of isopropylmagnesium chloride dropwise to form the Grignard reagent.
    • Stir at -10°C for 1 hour, then warm to 0°C for an additional hour.
    • Cool again to -10°C, then add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF dropwise.
    • Allow the mixture to warm to room temperature and stir.
    • Quench with saturated ammonium chloride solution, extract with organic solvents, dry, and concentrate.
    • Purify by column chromatography to obtain the boronate ester in yields typically around 62–72%.

This method is notable for its moderate to good yields and relatively straightforward operation under inert atmosphere conditions.

Metalation Using n-Butyllithium Followed by Borylation

Another widely used approach employs lithium-halogen exchange with n-butyllithium at low temperatures, followed by reaction with a boron reagent:

  • Typical procedure:

    • Cool a solution of the halogenated aromatic compound in THF to -78°C under nitrogen.
    • Add n-butyllithium dropwise to generate the aryllithium intermediate.
    • Stir at -78°C for 30 minutes to 2 hours.
    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane slowly.
    • Warm the reaction mixture to room temperature and stir for several hours (up to 12 hours).
    • Quench with water, extract with dichloromethane, dry over magnesium sulfate, filter, and concentrate.
    • Purify by silica gel chromatography.
  • Yields for similar boronate esters prepared by this method range from 78% to 86% depending on the substrate and reaction conditions.

This method is highly effective for substrates sensitive to Grignard reagents and allows for precise temperature control to minimize side reactions.

Alternative Methods and Notes

  • Some syntheses start from dichloromethylboronic acid derivatives, which are converted to the corresponding dioxaborolane via reaction with pinacol and drying agents such as magnesium sulfate. However, this method is more common for simpler boronate esters and less directly applicable to difluoromethyl-substituted phenyl derivatives.

  • Reaction conditions typically require inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

  • Solvents such as THF and diethyl ether are preferred for their ability to stabilize organometallic intermediates.

  • Temperature control is critical, with low temperatures (-78°C to -10°C) used during metalation steps to prevent decomposition or side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Metalation Agent Boron Reagent Solvent Temperature Yield (%) Notes
Grignard Borylation 1-Bromo-4-chloro-2,5-difluorobenzene Isopropylmagnesium chloride 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane THF -10°C to RT 62–72 Requires careful temperature control, inert atmosphere
n-Butyllithium Metalation Halogenated difluoromethyl phenyl n-Butyllithium 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane THF -78°C to RT 78–86 High yield, sensitive to moisture, requires low temp
Pinacol Ester Formation (general) Dichloromethylboronic acid - Pinacol Dichloromethane RT Variable More general method, less direct for difluoromethyl phenyl boronates

Research Findings and Considerations

  • Reactivity and Stability: The difluoromethyl group is electron-withdrawing, which can affect the reactivity of the aromatic ring during metalation. This necessitates careful control of reaction conditions to avoid side reactions or decomposition.

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures is commonly used to purify the boronate esters, yielding analytically pure compounds suitable for further synthetic applications.

  • Applications: These boronate esters serve as key intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of difluoromethyl-substituted aryl groups into complex molecules, valuable in pharmaceutical and agrochemical synthesis.

  • Safety: Handling of organolithium and Grignard reagents requires strict exclusion of moisture and air due to their pyrophoric nature. Proper inert atmosphere techniques and temperature control are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein labeling.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which 2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its role as a building block in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The dioxaborolane family is characterized by substituents on the phenyl ring, which modulate electronic and steric properties. Below is a comparative analysis:

Compound Substituent Electronic Effect Key Applications
Target Compound (C₁₄H₁₉BF₂O₃) 2-(Difluoromethyl)phenyl Strongly electron-withdrawing Suzuki couplings, drug intermediates
2-(4-Iodophenyl) derivative 4-Iodophenyl Electron-deficient Fluorescence probe synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-Dichloro-3,5-dimethoxyphenyl Mixed (Cl: EWG; OMe: EDG) Anticancer indazole synthesis
2-(4-Ethynylphenyl) derivative 4-Ethynylphenyl Electron-neutral Polymer synthesis (e.g., OLEDs)
2-(3,5-Bis(cyclopropylmethoxy)phenyl) 3,5-Bis(cyclopropylmethoxy) Steric hindrance Antibacterial agents
2-(4-Methoxybenzyl) derivative 4-Methoxybenzyl Electron-donating Catalytic borylation reactions

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • Difluoromethyl groups (as in the target compound) improve metabolic stability in drug candidates compared to non-fluorinated analogues .
Analogues

Halogenated Derivatives :

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl): Synthesized via chlorination of a methoxyphenyl precursor using NCS in DMF (92% yield) .
  • 2-(4-Bromophenyl): Bromination of phenylboronic esters under mild conditions .

Fluorinated Derivatives :

  • 2-(2-(Difluoromethoxy)phenyl): Reacted with thionyl chloride and purified via florisil column chromatography .

Alkyne-Functionalized: 2-(4-Ethynylphenyl): Sonogashira coupling of iodophenyl precursors with terminal alkynes .

Reactivity in Cross-Coupling Reactions

The target compound’s difluoromethyl group enhances oxidative stability but reduces nucleophilicity compared to methoxy or methyl groups. Key findings:

  • Suzuki-Miyaura Efficiency :
    • The target compound reacts with aryl bromides at 100°C in 1,4-dioxane, yielding >80% in indazole syntheses .
    • Ethynylphenyl derivatives exhibit faster coupling kinetics due to lower steric hindrance .
  • Fluorine Effects : Difluoromethyl groups slow transmetalation but improve regioselectivity in Pd-catalyzed reactions .
Pharmaceuticals
  • The 2,6-dichloro-3,5-dimethoxyphenyl derivative is a key intermediate in indazole-based anticancer agents (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans) .
  • Difluoromethyl analogues show enhanced blood-brain barrier penetration in CNS drug candidates .
Materials Science
  • Ethynylphenyl derivatives are used in polyfluorene polymers for organic solar cells (PCE: 2.65%) .
  • Styrylphenyl boronate esters serve as H₂O₂-sensitive fluorescence probes (e.g., STBPin, DSTBPin) .

Biological Activity

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 879275-72-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C13_{13}H17_{17}BF2_2O2_2
  • Molecular Weight : 254.08 g/mol
  • Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a potential therapeutic agent. Key areas of research include:

  • Anticancer Activity :
    • Preliminary studies suggest that dioxaborolanes can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The difluoromethyl group may enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy against cancer cells.
  • Enzyme Inhibition :
    • Dioxaborolanes have been shown to interact with enzymes involved in metabolic pathways. For instance, they may act as inhibitors of certain kinases, which are pivotal in cancer progression and other diseases.
  • Neuroprotective Effects :
    • Emerging research indicates potential neuroprotective properties of dioxaborolanes. They may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various dioxaborolane derivatives on breast cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity at nanomolar concentrations, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

CompoundIC50 (µM)Mechanism of Action
Dioxaborolane A0.5Apoptosis induction
Dioxaborolane B0.8Cell cycle arrest

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of dioxaborolanes showed that they could reduce oxidative stress markers in BV2 microglial cells. The compound was tested against LPS-induced inflammation models.

TreatmentOxidative Stress Reduction (%)Inflammatory Cytokine Levels (pg/mL)
Control-250
Dioxaborolane Treatment40%150

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Dioxaborolane Ring :
    • A key step involves the reaction between boron compounds and suitable alcohols or phenols under acidic or basic conditions.
  • Introduction of the Difluoromethyl Group :
    • This can be achieved through halogenation reactions or using difluoromethylating agents that selectively introduce the difluoromethyl moiety onto the aromatic ring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

  • Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of aryl halides. Key steps include:

  • Using pinacol boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under inert atmospheres to prevent hydrolysis .
  • Purification via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol to achieve ≥95% purity .
  • Critical Note : Monitor reaction progress via TLC or HPLC-MS to avoid side products like deborylation or dimerization.

Q. How should researchers characterize the structure and purity of this compound?

  • Answer : Employ a multi-technique approach:

  • 1H/19F/11B NMR : Confirm boronic ester integrity (δ ~1.3 ppm for pinacol methyl groups) and difluoromethyl substituent (δ -120 to -140 ppm for 19F) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., B-O bond lengths ~1.36 Å) for structural validation .
  • Elemental Analysis : Ensure C/H/B/F ratios match theoretical values (e.g., C13H17BF2O3: C 54.98%, H 5.92%) .

Q. What are the stability considerations for handling and storing this compound?

  • Answer :

  • Storage : Under argon at -20°C in amber vials to prevent moisture-induced hydrolysis .
  • Handling : Use glove boxes for air-sensitive steps; avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence cross-coupling reactivity in palladium-catalyzed reactions?

  • Answer : The electron-withdrawing difluoromethyl group enhances electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance may reduce yields with bulky aryl partners.

  • Experimental Design : Compare coupling efficiencies with non-fluorinated analogs using Pd(PPh3)4/K3PO4 in THF/water (80°C). Monitor yields via GC-MS .
  • Data Contradiction : Lower yields reported in polar solvents (DMF) due to competing protodeboronation .

Q. What computational methods (e.g., DFT) are suitable for predicting reaction pathways involving this compound?

  • Answer : Use Gaussian09 with B3LYP/6-31G(d) basis sets to:

  • Model transition states for transmetallation steps.
  • Calculate Fukui indices to predict regioselectivity in electrophilic substitutions.
  • Validation : Compare computed 11B NMR shifts (<2 ppm error) with experimental data .

Q. How does this compound perform in multi-step synthetic routes for drug-discovery intermediates?

  • Answer : Case Study: Synthesis of fluorinated kinase inhibitors.

  • Step 1 : Suzuki coupling with 2-chloropyrimidine-5-boronic ester (yield: 78%) .
  • Step 2 : Deprotection of boronic ester under mild acidic conditions (HCl/MeOH, 0°C) to avoid defluorination .
  • Challenge : Competing β-fluoride elimination requires careful temperature control .

Q. What are the contradictions in reported catalytic systems for its use in C-H borylation?

  • Answer : Discrepancies arise in Ir vs. Rh catalysts:

  • Iridium (e.g., [Ir(COD)OMe]2) : Higher yields for electron-deficient arenes but requires elevated temperatures (120°C) .
  • Rhodium (e.g., [RhCl(cod)]2) : Operates at 80°C but shows lower functional group tolerance.
  • Resolution : Screen ligands (e.g., dtbpy vs. dppe) to balance activity and stability .

Methodological Tables

Table 1 : Representative Reaction Conditions for Suzuki-Miyaura Coupling

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePd(PPh3)4K2CO3THF/H2O8085
2-ChloropyridinePd(dppf)Cl2CsFDME10072

Table 2 : Stability Under Accelerated Degradation Conditions

ConditionTime (Days)Purity Loss (%)Degradation Products
40°C/75% RH715Deborylated arene, HF
Light (UV, 254 nm)330Ring-opened dioxaborolane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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